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Compound of Interest

Compound Name: Diethyl methylphosphonate

Cat. No.: B1201941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of diethyl methylphosphonate (DEMP). In light of the limited availability of extensive

experimental data for certain properties, this document combines established experimental

values with data derived from computational studies to offer a broad and practical resource.

This guide is intended to support research, development, and modeling activities where the

thermodynamic behavior of diethyl methylphosphonate is of interest.

Core Thermodynamic Properties
The thermodynamic properties of diethyl methylphosphonate are crucial for understanding its

behavior in various chemical and physical processes. This section presents a summary of the

available experimental and computationally-derived data.

Data Presentation
The following tables summarize the key thermodynamic and physical properties of diethyl
methylphosphonate.

Table 1: Physical Properties of Diethyl Methylphosphonate
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Property Value Reference

Molecular Formula C5H13O3P [1]

Molecular Weight 152.13 g/mol [2][3]

Boiling Point 194 °C (at 101.325 kPa) [2]

Density 1.041 g/mL (at 25 °C) [2]

Refractive Index 1.414 (at 20 °C) [2]

Table 2: Thermodynamic Properties of Diethyl Methylphosphonate

Thermodynamic
Property

Value Method Reference

Vapor Pressure See Table 3 Experimental [4]

Enthalpy of

Vaporization (ΔvapH°)
55.9 kJ/mol Experimental [5]

Standard Enthalpy of

Formation (ΔfH°)

No experimental data

found. Computational

estimates are

available.

Liquid Heat Capacity

(Cp)

No experimental data

found. Group additivity

estimations can be

used.

Standard Molar

Entropy (S°)

No experimental data

found. Computational

estimates are

available.

Table 3: Vapor Pressure of Diethyl Methylphosphonate
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This data is derived from complementary measurements using gas saturation and differential

scanning calorimetry methods.[4]

Temperature (K) Vapor Pressure (kPa)

293.15 0.008

298.15 0.013

303.15 0.021

308.15 0.033

313.15 0.052

417.75 4.88

425.65 6.78

433.55 9.38

441.45 12.88

449.35 17.58

457.25 23.78

465.15 31.88

Experimental Protocols
Detailed experimental data for all core thermodynamic properties of diethyl
methylphosphonate are not readily available in the published literature. However, this section

outlines the standard methodologies that would be employed for their determination.

Determination of Vapor Pressure
The vapor pressure of diethyl methylphosphonate has been experimentally determined using

a combination of gas saturation for ambient temperatures and differential scanning calorimetry

(DSC) for elevated temperatures.[4]

Experimental Workflow for Vapor Pressure Determination
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Workflow for vapor pressure measurement.

Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined from the temperature dependence of the vapor

pressure using the Clausius-Clapeyron equation. Alternatively, it can be measured directly

using calorimetry. The value reported in the NIST Chemistry WebBook is based on the analysis

of vapor pressure data.[5]

Determination of Liquid Heat Capacity
The heat capacity of liquid diethyl methylphosphonate can be determined experimentally

using adiabatic calorimetry or differential scanning calorimetry (DSC).

General Experimental Protocol for Heat Capacity Measurement by Adiabatic Calorimetry:

Calorimeter Calibration: The heat capacity of the calorimeter is determined by measuring the

heat required to raise the temperature of a known mass of a standard substance (e.g.,

water) by a specific amount.

Sample Preparation: A known mass of high-purity diethyl methylphosphonate is placed in

the calorimeter vessel.
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Measurement: A known quantity of electrical energy is supplied to the sample, and the

resulting temperature increase is precisely measured.

Calculation: The heat capacity of the sample is calculated by subtracting the heat absorbed

by the calorimeter from the total heat supplied and dividing by the mass of the sample and

the temperature change.

Logical Relationship for Heat Capacity Calculation

Total Heat Supplied (Q_total)

Heat Absorbed by Sample (Q_sample)

- Q_cal

Heat Absorbed by Calorimeter (Q_cal)

Heat Capacity (Cp)

/ (m * ΔT)

Mass of Sample (m) Temperature Change (ΔT)

Click to download full resolution via product page

Calculation of heat capacity from calorimetric data.

Determination of Standard Enthalpy of Formation
The standard enthalpy of formation of diethyl methylphosphonate would typically be

determined by combustion calorimetry.

General Experimental Protocol for Combustion Calorimetry:

Sample Encapsulation: A precisely weighed sample of diethyl methylphosphonate is

sealed in a combustible container.

Bomb Preparation: The container is placed in a combustion bomb, which is then pressurized

with a known excess of pure oxygen.
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Combustion: The sample is ignited, and the complete combustion reaction occurs.

Temperature Measurement: The temperature change of the surrounding water bath in the

calorimeter is accurately measured.

Analysis of Products: The combustion products are analyzed to ensure complete combustion

and to account for any side reactions.

Calculation: The enthalpy of combustion is calculated from the temperature change and the

heat capacity of the calorimeter. The standard enthalpy of formation is then derived using

Hess's law, incorporating the known standard enthalpies of formation of the combustion

products (CO₂, H₂O, and P₄O₁₀).

Computational Thermochemistry
Due to the absence of comprehensive experimental data, computational methods provide

valuable estimates for the thermodynamic properties of organophosphorus compounds.[6][7]

Methods such as G3X, G3X(MP2), and BAC-MP4 are employed to calculate enthalpies of

formation.[6][7] Group additivity methods can be used to estimate heat capacities and

entropies.[7] While these computational approaches provide useful approximations, it is

important to note that their accuracy can vary, and experimental validation remains the gold

standard.

Conclusion
This technical guide has summarized the available thermodynamic data for diethyl
methylphosphonate, highlighting both experimentally determined values and the potential for

computational estimation where experimental data is lacking. The provided experimental

protocols outline the standard methodologies for the determination of key thermodynamic

properties. For researchers and professionals in drug development and other scientific fields,

this compilation of data and methods serves as a foundational resource for applications

involving diethyl methylphosphonate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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